![molecular formula C9H15NO2 B13076173 Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid](/img/structure/B13076173.png)
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue. This compound is of significant interest in bioorganic and medicinal chemistry due to its conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible counterparts .
Méthodes De Préparation
The synthesis of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield
Analyse Des Réactions Chimiques
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the carboxylic acid group.
Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency, influencing GABA-related biological activities . The molecular targets and pathways involved include GABA receptors and related enzymes, such as GABA aminotransferase.
Comparaison Avec Des Composés Similaires
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is unique due to its conformational restriction, which enhances its biological activity compared to more flexible GABA analogues. Similar compounds include:
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) |
Clé InChI |
VMJPPYUFINHOCR-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCC(NC2C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


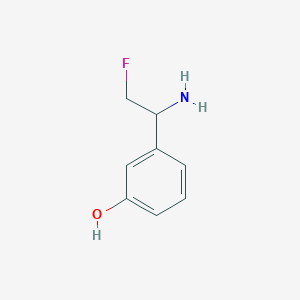
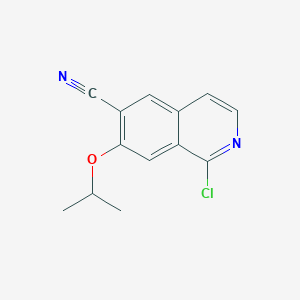
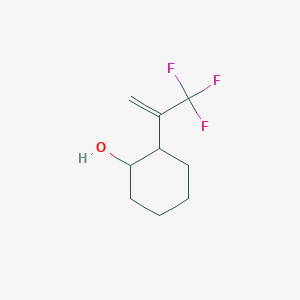
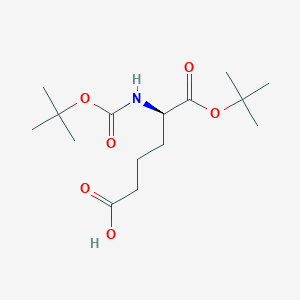
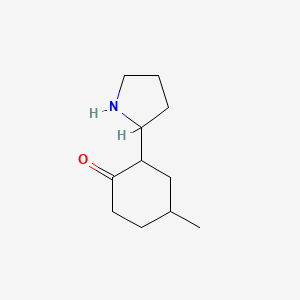
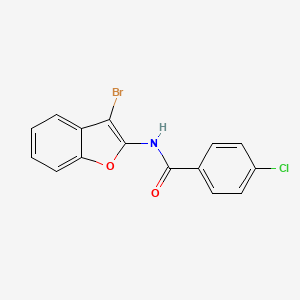
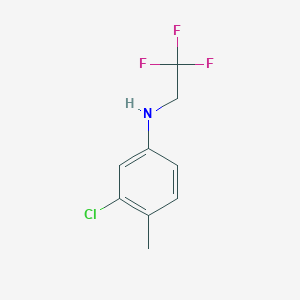

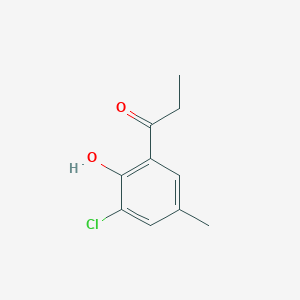
![Ethyl8-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B13076166.png)
![{3-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13076172.png)
![1-[(Oxan-2-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13076181.png)
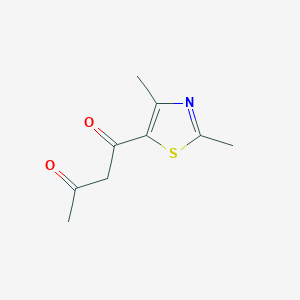
![(S)-Methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate methanesulfonate](/img/structure/B13076187.png)
